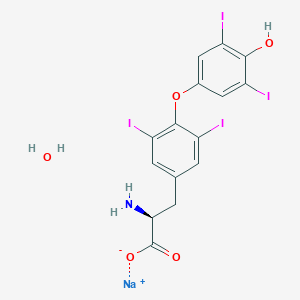

L-Thyroxine sodium xhydrate

Description

Properties

CAS No. |

25416-65-3 |

|---|---|

Molecular Formula |

C15H12I4NNaO5 |

Molecular Weight |

816.87 g/mol |

IUPAC Name |

sodium;4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate;hydrate |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 |

InChI Key |

ANMYAHDLKVNJJO-LTCKWSDVSA-M |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.O.[Na] |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.O.[Na] |

Other CAS No. |

31178-59-3 55-03-8 |

Pictograms |

Health Hazard |

Synonyms |

3,5,3',5'-Tetraiodothyronine Berlthyrox Dexnon Eferox Eltroxin Eltroxine Euthyrox Eutirox L Thyrox L Thyroxin beta L Thyroxin Henning L Thyroxine L Thyroxine Roche L-3,5,3',5'-Tetraiodothyronine L-Thyrox L-Thyroxin beta L-Thyroxin Henning L-Thyroxine L-Thyroxine Roche Lévothyrox Levo T Levo-T Levothroid Levothyroid Levothyroxin Deladande Levothyroxin Delalande Levothyroxine Levothyroxine Sodium Levoxine Levoxyl Novothyral Novothyrox O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine Oroxine Sodium Levothyroxine Synthroid Synthrox T4 Thyroid Hormone Thevier Thyrax Thyroid Hormone, T4 Thyroxin Thyroxine Tiroidine Tiroxina Leo Unithroid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of L-Thyroxine Sodium x-hydrate for Research Professionals

This document provides an in-depth overview of the chemical and physical properties of L-Thyroxine sodium x-hydrate, a synthetic thyroid hormone critical in research and pharmaceutical applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its biological pathways and analytical workflows.

Core Chemical and Physical Properties

L-Thyroxine sodium x-hydrate is the sodium salt of the levo-isomer of thyroxine (T4). It is a critical compound for treating hypothyroidism and is used in research to induce hyperthyroidism in animal models.[1] The hydration state of the molecule can vary, which affects its molecular weight and other physical properties. Anhydrous levothyroxine sodium is known to be hygroscopic.[2] Proper storage in tight, light-resistant containers is essential.[3]

Quantitative data regarding the properties of L-Thyroxine sodium in its various hydrated forms are summarized below.

| Property | Data |

| Chemical Names | Levothyroxine Sodium, L-T4 Sodium, Monosodium L-thyroxine hydrate |

| CAS Number | 6106-07-6 (pentahydrate)[4][5], 55-03-8 (anhydrous)[2][3], 31178-59-3 (monohydrate)[2], 25416-65-3 (hydrate)[3] |

| Molecular Formula | C₁₅H₁₀I₄NNaO₄ (anhydrous)[2][6], C₁₅H₁₂I₄NNaO₅ (monohydrate)[7], C₁₅H₂₀I₄NNaO₉ (pentahydrate)[1] |

| Molecular Weight | 798.85 g/mol (anhydrous)[6][8], 816.87 g/mol (monohydrate)[7][9], 888.93 g/mol (pentahydrate)[1][5] |

| Appearance | Almost white or slightly colored, odorless, crystalline powder.[2][10] |

| Melting Point | 231-233 °C[4], 207-210 °C (decomposes)[5][11] |

| Solubility | Very slightly soluble in water (0.15 g/L at 25°C)[8][11]; slightly soluble in ethanol[2][8]; soluble in dilute solutions of alkali hydroxides and mineral acids.[2][8][10] Soluble in 4M NH₄OH in methanol (50 mg/mL).[5] |

| Storage Conditions | Store in a tightly closed container, protected from light[2], at -20°C for long-term stability.[5] |

| Stability | Stable under recommended storage conditions.[10] May develop a slight pink tinge on exposure to light.[10] The dehydration of the pentahydrate form can lead to chemical instability and oxidation.[12] |

| pKa Values | 2.2, 6.7, 10.1[13] |

| Specific Rotation | -5° to -6° (Test solution: 30 mg/mL in a 2:1 mixture of alcohol and 1N sodium hydroxide).[3] |

Mechanism of Action and Signaling Pathway

L-Thyroxine (T4) is a prohormone that requires conversion to the more biologically active triiodothyronine (T3) to exert its physiological effects.[4][14] This conversion is primarily carried out by deiodinase enzymes in peripheral tissues like the liver and kidneys.[4][15] T3 then enters the cell nucleus and binds to thyroid hormone receptors (TRs), which are attached to DNA.[16][17] This hormone-receptor complex activates the transcription of specific genes, leading to the synthesis of messenger RNA (mRNA) and subsequently, proteins that regulate a wide array of metabolic processes.[16][17] These processes are essential for normal growth, development, and the maturation of the central nervous system.[16]

Experimental Protocols for Analysis

The quantification of L-Thyroxine sodium in pharmaceutical formulations and biological matrices is critical due to its narrow therapeutic index.[18] High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for its estimation, offering optimal separation and resolution.[19][20]

This protocol outlines a common methodology for the analysis of L-Thyroxine sodium in pharmaceutical tablets, adapted from multiple validated methods.[19][21]

1. Materials and Reagents:

-

L-Thyroxine Sodium Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Pharmaceutical tablets for analysis

2. Standard and Sample Preparation:

-

Sample Diluent: Prepare a 0.01 M methanolic NaOH solution.[21] L-Thyroxine is sensitive, and this diluent helps maintain its stability.

-

Standard Stock Solution: Accurately weigh and dissolve L-Thyroxine Sodium RS in the sample diluent to achieve a known concentration (e.g., 200 µg/mL).[18]

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase or diluent to create a calibration curve over a relevant concentration range (e.g., 0.08-0.8 µg/mL for dissolution samples).[19]

-

Assay Preparation: Weigh and finely powder a number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of L-Thyroxine Sodium, into a suitable volumetric flask. Add the sample diluent, sonicate or mix to dissolve the active ingredient, and dilute to volume. Centrifuge or filter the solution to remove insoluble excipients before injection.[3]

3. Chromatographic Conditions:

-

The conditions for HPLC analysis can vary. A summary of typical parameters from published methods is provided in the table below. The selection of column, mobile phase, and detector wavelength is crucial for achieving desired sensitivity and separation from degradation products and excipients.[21]

| Parameter | Condition 1[21] | Condition 2[19] | Condition 3[18] |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | RP-18 (e.g., 125 x 4 mm, 5 µm) | HiQ sil NH₂ (Ion Exchange) |

| Mobile Phase | Acetonitrile : 0.1% TFA in water (gradient elution) | Methanol : 0.1% Phosphoric acid in water (70:30, v/v) | Acetonitrile : Acetate buffer pH 4.25 (55:45, v/v) |

| Flow Rate | 0.8 mL/min | 1.5 mL/min | 1.2 mL/min |

| Detection (UV) | 223 nm | 225 nm | 252 nm |

| Column Temp. | 25°C | Not specified | Ambient |

| Injection Vol. | Not specified | Not specified | 20 µL |

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of L-Thyroxine in the sample preparation by interpolating its peak area from the linear regression of the calibration curve.

-

Calculate the amount of L-Thyroxine Sodium per tablet and assess for content uniformity and potency against pharmacopeial standards.

Dissolution testing is performed to ensure batch-to-batch quality and predict in vivo performance.

1. Apparatus:

-

USP Dissolution Apparatus 2 (Paddle).

2. Dissolution Medium:

-

The choice of medium is critical as L-Thyroxine solubility is pH-dependent.[22] Common media include:

3. Procedure:

-

Place one tablet in each dissolution vessel containing the pre-warmed medium (37°C).

-

Begin rotation of the paddle at a specified speed (e.g., 50 rpm).

-

Withdraw samples at predetermined time intervals (e.g., 10, 15, 30, 45, 60 minutes).

-

Analyze the withdrawn samples for L-Thyroxine concentration using a validated HPLC method as described above.

-

Plot the percentage of drug dissolved against time to generate a dissolution profile.

Standard Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of L-Thyroxine sodium in a pharmaceutical tablet formulation. This process ensures that the final product meets the required specifications for potency and purity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. digicollections.net [digicollections.net]

- 3. uspbpep.com [uspbpep.com]

- 4. Levothyroxine - Wikipedia [en.wikipedia.org]

- 5. synthetic (organic), ≥98% (HPLC), Thyroid hormone, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Levothyroxine Sodium | C15H10I4NNaO4 | CID 23666112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Levothyroxine sodium hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Sodium levothyroxine | 25416-65-3 [chemicalbook.com]

- 9. Levothyroxine sodium monohydrate | C15H12I4NNaO5 | CID 23667619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Levothyroxine sodium | CAS#:25416-65-3 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

- 13. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What Does Levothyroxine Do? Its Mechanism of Action Explained - GoodRx [goodrx.com]

- 15. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]

- 16. Levothyroxine Sodium (levothyroxine sodium) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 17. pfizermedical.com [pfizermedical.com]

- 18. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 21. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmaceutical Studies of Levothyroxine Sodium Hydrate Suppository Provided as a Hospital Preparation [jstage.jst.go.jp]

- 23. In vitro dissolution and in vivo bioavailability of commercial levothyroxine sodium tablets in the hypothyroid dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of L-Thyroxine Sodium Salt Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Thyroxine sodium salt pentahydrate, a synthetic thyroid hormone vital for the treatment of hypothyroidism. This document details the chemical synthesis pathways, experimental protocols for characterization, and key physicochemical properties to support research, development, and quality control of this critical active pharmaceutical ingredient (API).

Introduction

L-Thyroxine (levothyroxine, T4) is a synthetically manufactured hormone that is chemically identical to the endogenous thyroxine produced by the thyroid gland.[1] It is primarily used to treat hypothyroidism, a condition characterized by an underactive thyroid gland.[1] The sodium salt pentahydrate form of L-Thyroxine is the preferred form for pharmaceutical formulations due to its enhanced stability and solubility.[2] This guide will delve into the intricate processes of its creation and the analytical techniques employed to ensure its purity, identity, and quality.

Synthesis of L-Thyroxine Sodium Salt Pentahydrate

The industrial synthesis of L-Thyroxine sodium salt pentahydrate has evolved from classical methods to more refined processes that ensure high purity and yield. The synthesis generally starts from the amino acid L-tyrosine.[3] Key stages in the synthesis involve iodination and a coupling reaction to form the characteristic diphenyl ether structure of thyroxine.

A common synthetic approach begins with the iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine. This intermediate then undergoes a series of reactions, including protection of the amino and carboxyl groups, before the critical coupling step. Finally, deprotection and conversion to the sodium salt, followed by crystallization, yield the pentahydrate form.

One patented method involves the following key transformations:[4][5]

-

Copper Complexation of 3,5-Diiodo-L-Tyrosine: 3,5-Diiodotyrosine dihydrate is reacted with an aqueous solution of copper sulfate to form a copper complex. This step serves to protect the amino and carboxyl groups of the diiodotyrosine.[4][5]

-

Coupling Reaction: The copper complex of 3,5-diiodo-L-tyrosine is then coupled with a substituted iodonium salt, such as bis(p-anisyl)iodonium iodide, in the presence of a base like diisopropylamine in a suitable solvent like n-butanol. This reaction forms the diphenyl ether linkage.[4][5]

-

Demethylation: The resulting intermediate is demethylated using a mixture of acetic acid and hydroiodic acid to yield 3,5-diiodothyronine.[4]

-

Iodination: The 3,5-diiodothyronine is then iodinated to introduce the final two iodine atoms, forming L-Thyroxine.[5]

-

Formation of the Sodium Salt and Crystallization: The crude L-Thyroxine is converted to its disodium salt and then acidified to purify it. The purified L-Thyroxine is subsequently converted to the sodium salt using sodium hydroxide and crystallized from a suitable solvent system to obtain the pentahydrate form.[4][5]

Experimental Protocol: Synthesis via 3,5-Diiodo-L-Tyrosine Copper Complex[5]

Step 1: Preparation of 3,5-Diiodo-L-Tyrosine Copper Complex

-

To a round-bottom flask, add 1200 mL of water and 15.01 g of sodium hydroxide at 20-25°C and stir until a clear solution is obtained.

-

Add 100 g of 3,5-diiodotyrosine dihydrate to the solution and stir for one hour to get a clear solution.

-

Prepare a copper sulfate solution by dissolving 35.94 g of copper sulfate in 225 mL of water at 40°C.

-

Add the copper sulfate solution to the reaction mixture over a period of 1 hour while maintaining the temperature at 20-25°C.

-

Stir the reaction mixture for an additional hour.

-

Filter the resulting precipitate, wash with 1500 mL of demineralized water, and dry under vacuum at 55-60°C to obtain the 3,5-diiodo-L-tyrosine copper complex.

Step 2: Coupling Reaction

-

Charge a round-bottom flask with 100 g of the 3,5-diiodo-L-tyrosine copper complex and 1200 mL of water.

-

Slowly add 1460 mL of n-butanol over 30-45 minutes at 20-25°C.

-

Add 36.6 g of diisopropylamine at 20°C, followed by 92 g of bis(p-anisyl)iodonium iodide at 20-25°C.

-

Heat the reaction mixture to 90°C and maintain for 2 hours.

-

Cool the mixture to 20°C and add 278 mL of toluene.

-

Add 226 mL of 10% aqueous citric acid solution at 20-30°C and stir for 2 hours.

Step 3: Iodination and Purification

-

The intermediate from the coupling reaction is further processed (details not fully specified in a single public source) and then iodinated.

-

A general iodination procedure involves dissolving the 3,5-diiodothyronine intermediate in a suitable solvent and treating it with an iodine source.

-

After the reaction, the crude L-Thyroxine is precipitated, filtered, and washed.

Step 4: Formation of L-Thyroxine Sodium Salt Pentahydrate

-

The purified L-Thyroxine is suspended in a suitable solvent like n-butanol.

-

A solution of sodium hydroxide is added to form the sodium salt.

-

The mixture is heated and then cooled to induce crystallization.

-

The resulting crystals of L-Thyroxine sodium salt pentahydrate are filtered, washed with a suitable solvent (e.g., 1-propanol), and dried under vacuum.[4]

References

- 1. tsijournals.com [tsijournals.com]

- 2. Buy L-Thyroxine sodium salt pentahydrate | 6106-07-6 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. EP3024326B1 - Novel process for the preparation of levothyroxine sodium - Google Patents [patents.google.com]

- 5. US9428444B2 - Process for the preparation of levothyroxine sodium - Google Patents [patents.google.com]

Understanding the Pharmacokinetics of Levothyroxine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacokinetics of levothyroxine (L-T4), a synthetic thyroid hormone, in key animal models used in preclinical and veterinary research. Understanding the absorption, distribution, metabolism, and excretion (ADME) of levothyroxine is critical for the development of effective therapeutic strategies for hypothyroidism and for accurately interpreting toxicological and pharmacological studies.

Pharmacokinetic Profiles in Key Animal Models

The pharmacokinetic properties of levothyroxine exhibit significant variability among different animal species. These differences are crucial for dose selection and for the extrapolation of animal data to human clinical scenarios.

Dogs

Dogs are a common model for studying hypothyroidism as the condition occurs naturally in this species. However, their pharmacokinetic profile differs notably from humans, particularly in terms of elimination rate.[1]

-

Absorption : Orally administered levothyroxine is absorbed from the gastrointestinal tract with a time to maximum concentration (Tmax) of approximately 3 to 5 hours.[2][3] The bioavailability of an oral solution has been reported to be around 22%, while tablet formulations have a relative bioavailability of about 50% of the oral solution.[2][4] Co-administration with food can significantly impair absorption, reducing its rate and extent by about 45%.[2][4]

-

Distribution : Like in other species, levothyroxine is highly bound to plasma proteins (over 99%), with the unbound "free" fraction being metabolically active.[5][6]

-

Metabolism and Excretion : The half-life (t½) of levothyroxine in dogs is considerably shorter than in humans, averaging between 10 and 16 hours.[2][7] This rapid elimination is a key reason why dogs require substantially higher doses of levothyroxine compared to humans.[1] Clearance can be dose-dependent, with faster elimination observed at higher dosages.[8][9] It is also important to note that pharmacokinetic variables can be highly individualized among dogs.[8]

Table 1: Quantitative Pharmacokinetic Parameters of Levothyroxine in Dogs

| Parameter | Value | Condition | Formulation | Reference |

| Tmax (Time to Maximum Concentration) | ~3 hours | Healthy Dogs | Oral Solution | [2][4] |

| ~5 hours | Hypothyroid Dogs | Oral Solution | [3][7] | |

| t½ (Half-life) | ~11.6 hours | Healthy Dogs (IV) | Intravenous | [2][4] |

| ~11.8 hours | Hypothyroid Dogs | Oral Solution | [3][7] | |

| Bioavailability | ~22% | Healthy Dogs | Oral Solution | [2][4] |

| Effect of Food on Absorption | ~45% decrease | Healthy Dogs | Oral Solution | [2][4] |

Rats

Rats are a standard model in preclinical pharmacology and toxicology. Their handling of levothyroxine shows different absorption characteristics compared to dogs.

-

Absorption : The oral bioavailability of levothyroxine in rats is estimated to be around 60-65%.[10][11] The primary sites of absorption are the jejunum and upper ileum.[5][12]

-

Distribution : Following intravenous administration, levothyroxine shows limited penetrability across the blood-brain barrier.[11]

-

Metabolism and Excretion : The liver is the principal site for the metabolism of thyroid hormones.[12] A significant pathway for excretion in rats is through the bile, where levothyroxine glucuronide is excreted.[11] Following intraperitoneal administration, roughly equal amounts of radioactivity from labeled levothyroxine are recovered in urine and feces.[11]

Table 2: Quantitative Pharmacokinetic Parameters of Levothyroxine in Rats

| Parameter | Value | Condition | Formulation | Reference |

| Oral Bioavailability | ~60% | Normal Rats | Oral (¹³¹I-L-T4) | [11] |

| 64.6% | Normal Rats | Oral (¹³¹I-L-T4) | [10] | |

| 63.0% | Hypothyroid Rats | Oral (¹³¹I-L-T4) | [10] | |

| LD50 (Lethal Dose, 50%) | 20 mg/kg | N/A | Oral | [13] |

Mice

Studies in mice have revealed strain-dependent differences in levothyroxine metabolism, which can have implications for research outcomes.

-

Metabolism and Excretion : A comparative study found a less rapid rate of excretion of iodine-131 (from labeled thyroxine) in C3H mice compared to C57 mice.[14] The mean lifetime of thyroxine iodine in the body was calculated to be 30 hours in C3H mice, whereas it was only 17 hours in the C57 strain, indicating a slower turnover in the C3H strain.[14]

Experimental Protocols and Methodologies

Standardized protocols are essential for generating reliable and comparable pharmacokinetic data. Below are summaries of typical experimental designs and analytical methods cited in the literature.

Experimental Workflow for a Pharmacokinetic Study

A typical workflow for assessing the pharmacokinetics of levothyroxine in an animal model involves several key stages, from animal preparation to data analysis.

Caption: General workflow for a typical animal pharmacokinetic study.

Protocol 1: Oral Bioavailability Study in Dogs

This protocol is based on methodologies for assessing levothyroxine pharmacokinetics in healthy or hypothyroid dogs.[2][7]

-

Animals : Use of purpose-bred dogs (e.g., Beagles) or client-owned dogs with naturally occurring hypothyroidism.[3][4]

-

Housing and Diet : Animals are housed individually and acclimated. Feeding times are strictly controlled due to the known impact of food on levothyroxine absorption.[4]

-

Study Design : A crossover design is often employed, where each dog receives different formulations (e.g., oral solution, tablet) or treatments (e.g., fed vs. fasted) with a washout period in between.[2]

-

Dosing : A specific dose, such as 20 or 40 µg/kg, of levothyroxine is administered orally.[2][3] For intravenous administration to determine absolute bioavailability, a lower dose is infused.

-

Blood Sampling : Blood samples are collected from a peripheral vein (e.g., jugular) into heparinized or EDTA tubes at multiple time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 24, and 34 hours).[7]

-

Sample Processing : Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[7]

Protocol 2: Analytical Method for Plasma Quantification (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for quantifying levothyroxine in plasma samples. The following is a representative method developed for rat plasma.[15][16]

-

Sample Preparation (Protein Precipitation) : To 100 µL of rat plasma, a larger volume (e.g., 500-900 µL) of acetonitrile is added to precipitate plasma proteins.[16] The mixture is vortexed and then centrifuged at high speed.

-

Supernatant Collection : The clear supernatant containing the levothyroxine is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column (e.g., Xselect CSH™ C18, 3.0 x 150 mm, 3.5 µm) is used.[15][16]

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 65:35 v/v) with an additive like 0.1% trifluoroacetic acid (TFA) is employed.[15]

-

Flow Rate : A typical flow rate is 1.0 to 1.2 mL/min.[17][18]

-

Detection : UV detection is performed at a wavelength of 225 nm or 252 nm.[17][18]

-

-

Quantification : A calibration curve is generated using standard solutions of levothyroxine of known concentrations (e.g., 0.5–1000 ng/mL).[15][16] The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve. The lower limit of quantification (LLOQ) for such methods can be as low as 1.33 ng/mL.[15][16]

Signaling Pathways and Mechanism of Action

Levothyroxine (T4) itself is a prohormone. Its primary physiological effects are mediated after its conversion to the more active form, triiodothyronine (T3).[5][19] The actions of thyroid hormones are complex, involving both genomic and non-genomic pathways.

Genomic and Non-Genomic Signaling

The classical mechanism of thyroid hormone action is genomic. T3 enters the cell nucleus and binds to thyroid hormone receptors (TRs), which in turn bind to specific DNA sequences called thyroid hormone response elements (TREs).[20][21] This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular metabolism.[21]

In addition to the nuclear pathway, thyroid hormones can elicit rapid, non-genomic effects by binding to receptors on the plasma membrane, such as integrin αvβ3.[13][22] This can activate intracellular signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation and angiogenesis.[13]

Caption: Genomic and non-genomic signaling pathways of thyroid hormones.

Upstream Regulation via TSH

The synthesis and release of thyroid hormones are controlled by the Thyroid-Stimulating Hormone (TSH) from the pituitary gland. TSH binds to the TSH receptor (TSHR) on thyroid follicular cells, activating G-protein-coupled signaling cascades.[23][24] This primarily involves two pathways:

-

cAMP Pathway : Activation of Gs protein stimulates adenylate cyclase, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[23][24]

-

PLC Pathway : Activation of Gq protein stimulates Phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and Protein Kinase C (PKC) activation.[23]

Both pathways converge to stimulate all steps of thyroid hormone production.[24][25]

Caption: Upstream regulation of thyroid hormone synthesis by TSH.

References

- 1. Levothyroxine for dogs: Dosage and safety [singlecare.com]

- 2. Pharmacokinetics of total thyroxine in dogs after administration of an oral solution of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avmi.net [avmi.net]

- 4. researchgate.net [researchgate.net]

- 5. Levothyroxine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Pharmacokinetics of Total Thyroxine after Repeated Oral Administration of Levothyroxine Solution and its Clinical Efficacy in Hypothyroid Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. [PDF] Pharmacokinetics of L-thyroxine after its oral administration in dogs. | Semantic Scholar [semanticscholar.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Levothyroxine – Rat Guide [ratguide.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Development and validation of a high-performance liquid chromatography method for levothyroxine sodium quantification in plasma for pre-clinical evaluation of long-acting drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. pure.qub.ac.uk [pure.qub.ac.uk]

- 17. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. pfizermedical.com [pfizermedical.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of L-Thyroxine's Effects on Gene Transcription: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Thyroxine (T4), the prohormone of the biologically active thyroid hormone triiodothyronine (T3), plays a critical role in regulating metabolism, growth, and development. Its influence on cellular function is primarily mediated through the modulation of gene transcription. This technical guide provides a comprehensive overview of the core mechanisms by which L-Thyroxine and its active form, T3, impact gene expression, with a focus on both genomic and non-genomic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Core Mechanisms of Action

Thyroid hormones exert their effects on gene expression through two principal pathways:

-

Genomic Pathway: This classical mechanism involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[1][2] In the liver, the TRβ isoform is predominant. The T3-TR complex forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][2]

-

Non-Genomic Pathway: Thyroid hormones can also initiate rapid signaling events that are independent of nuclear receptor-mediated transcription. This can occur through binding to receptors on the plasma membrane, such as integrin αvβ3, which can activate signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These pathways can, in turn, influence the activity of transcription factors and other cellular processes, ultimately impacting gene expression.

Data Presentation: Quantitative Analysis of L-Thyroxine's Transcriptional Effects

The administration of L-Thyroxine and its active metabolite T3 has been shown to significantly alter the expression of a wide range of genes, particularly those involved in metabolism. The following tables summarize key quantitative data from various studies.

Table 1: Regulation of Hepatic Genes by T4 Treatment in Hypothyroid Mice

This table presents a subset of genes found to be downregulated in the liver of hypothyroid mice following treatment with T4. The data is summarized from a study confirmed by qPCR.

| Gene Symbol | Gene Name | Function | Regulation by T4 |

| Adam11 | A disintegrin and metalloproteinase domain 11 | Cell adhesion, signaling | Downregulated |

| Sgk1 | Serum/glucocorticoid regulated kinase 1 | Cell survival, ion transport | Downregulated |

| Dnaic1 | Dynein axonemal intermediate chain 1 | Ciliary and flagellar motility | Downregulated |

| Gbp6 | Guanylate binding protein 6 | Immune response | Downregulated |

Table 2: Differentially Expressed Genes in Primary Rat Hepatic Cells Treated with T3

This table lists genes identified as being significantly upregulated in primary cultures of rat hepatic cells after treatment with T3 (10⁻⁹ M for 24 hours), as determined by cDNA microarray analysis and confirmed by quantitative RT-PCR.[1]

| Gene Symbol | Gene Name | Fold Change (approx.) |

| Pdxk | Pyridoxal kinase | > 2.8 |

| Pck1 | Phosphoenolpyruvate carboxykinase 1 | > 2.8 |

| Slc17a2 | Solute carrier family 17 member 2 | > 2.8 |

Table 3: Binding Affinities of Thyroid Hormones to Thyroid Hormone Receptors

This table provides the dissociation constants (Kd) for T3 and T4 binding to thyroid hormone receptors, indicating the higher affinity of T3.

| Ligand | Receptor Isoform | Binding Affinity (Kd) |

| T3 | TRβ1 | ~0.2 nM |

| T4 | TRβ1 | ~2.0 nM |

Experimental Protocols

The following sections outline generalized methodologies for studying the effects of L-Thyroxine on gene expression.

RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis

Objective: To identify and quantify the complete set of transcripts (transcriptome) in a cell or tissue sample following L-Thyroxine treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.

-

Treat cells with a physiological concentration of L-Thyroxine (e.g., 100 nM) or vehicle control for a specified time course (e.g., 24, 48, 72 hours).

-

-

RNA Isolation:

-

Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential gene expression analysis between L-Thyroxine-treated and control samples to identify significantly up- and down-regulated genes.

-

Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of thyroid hormone receptors (TRs) in response to L-Thyroxine treatment.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture cells and treat with L-Thyroxine as described for RNA-Seq.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Sonify or enzymatically digest the chromatin to shear the DNA into fragments of 200-600 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the thyroid hormone receptor (e.g., anti-TRβ).

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification:

-

Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA as described for RNA-Seq.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of the genome that are enriched for TR binding.

-

Annotate the peaks to identify nearby genes.

-

Perform motif analysis to identify the DNA sequence motifs recognized by the TR.

-

Luciferase Reporter Gene Assay

Objective: To functionally validate a putative thyroid hormone response element (TRE) and quantify the transcriptional activation induced by L-Thyroxine.

Methodology:

-

Plasmid Construction:

-

Clone the putative TRE sequence upstream of a minimal promoter driving the expression of a luciferase reporter gene in a suitable plasmid vector.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or a relevant liver cell line) in a multi-well plate.

-

Co-transfect the cells with the TRE-luciferase reporter plasmid, a plasmid expressing the thyroid hormone receptor (TR), and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Hormone Treatment:

-

After transfection, treat the cells with varying concentrations of L-Thyroxine or T3. Include a vehicle-only control.

-

-

Luciferase Assay:

-

After the desired incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity by L-Thyroxine relative to the vehicle control.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Genomic signaling pathway of L-Thyroxine in a hepatocyte.

References

Methodological & Application

Application Notes and Protocols for Preparing L-Thyroxine Sodium Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Thyroxine (T4), a hormone produced by the thyroid gland, is a crucial regulator of metabolism, growth, and development.[1][2][3] In cell culture, L-Thyroxine is utilized to study its physiological effects and signaling pathways in various cell types. These application notes provide a detailed protocol for the preparation, storage, and use of L-Thyroxine sodium stock solutions to ensure reproducibility and accuracy in experimental results.

L-Thyroxine exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the cellular uptake of T4 and its conversion to the more active form, triiodothyronine (T3). T3 then binds to nuclear thyroid hormone receptors (TRs), which act as ligand-dependent transcription factors to regulate the expression of target genes.[1][3][4] The non-genomic pathway is initiated at the plasma membrane, where T4 can bind to the integrin receptor αvβ3, activating signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[1][4][5]

L-Thyroxine Sodium Properties

A thorough understanding of the physicochemical properties of L-Thyroxine sodium is essential for its proper handling and use in cell culture applications. The pentahydrate form is commonly used in laboratory settings.

| Property | Value | References |

| Chemical Name | L-Thyroxine sodium salt pentahydrate | [6][7] |

| Synonyms | Levothyroxine sodium, T4 sodium salt | [7] |

| CAS Number | 6106-07-6 | [6] |

| Molecular Formula | C₁₅H₁₀I₄NNaO₄ · 5H₂O | [6] |

| Molecular Weight | 888.93 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥98% | [2] |

Solubility and Stability

Proper dissolution and storage are critical for maintaining the bioactivity of L-Thyroxine. Due to its hydrophobic nature, L-Thyroxine sodium is very poorly soluble in water but exhibits high solubility in dimethyl sulfoxide (DMSO).[8] The compound is also known to be sensitive to light and moisture, which can lead to its degradation.[7]

| Solvent | Solubility | References |

| Water | Insoluble / Very slightly soluble | [7] |

| Ethanol | Slightly soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL | [8] |

| 0.1 N NaOH | Soluble | [9] |

Stability Considerations:

-

Light Sensitivity: Protect from light during storage and handling.

-

Moisture Sensitivity: L-Thyroxine sodium is hygroscopic; store in a desiccated environment.

-

pH: Solubility is pH-dependent, with increased solubility in basic solutions.[9]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[10]

Experimental Protocols

Preparation of L-Thyroxine Sodium Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of L-Thyroxine sodium pentahydrate in DMSO.

Materials:

-

L-Thyroxine sodium pentahydrate powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of L-Thyroxine sodium pentahydrate powder using a calibrated analytical balance.

-

Transfer the powder to a sterile, amber microcentrifuge tube or vial.

-

Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

-

If complete dissolution is not achieved, gentle warming in a 37°C water bath for a few minutes may aid in solubilization.

-

The freshly prepared stock solution is now ready for use or for aliquoting and storage.

Sterile Filtration of Stock Solution

For applications requiring stringent sterility, the DMSO stock solution can be sterile-filtered.

Materials:

-

Prepared L-Thyroxine sodium stock solution in DMSO

-

Sterile syringe

-

Sterile 0.22 µm syringe filter (PTFE membrane recommended for DMSO compatibility)[11]

-

Sterile, amber microcentrifuge tubes for aliquots

Procedure:

-

Draw the L-Thyroxine/DMSO stock solution into a sterile syringe.

-

Attach a sterile 0.22 µm PTFE syringe filter to the syringe.

-

Carefully dispense the solution through the filter into sterile, amber microcentrifuge tubes.

-

Cap the tubes tightly.

Storage of Stock Solution

Proper storage is crucial to maintain the stability and activity of the L-Thyroxine stock solution.

-

Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10]

-

Short-term storage: Store aliquots at -20°C for up to one month.[10]

-

Long-term storage: For storage longer than one month, store aliquots at -80°C for up to six months.[10]

-

Protection: Always store aliquots protected from light in amber tubes or wrapped in foil.

Preparation of Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Materials:

-

L-Thyroxine sodium stock solution (10 mg/mL in DMSO)

-

Pre-warmed complete cell culture medium

Procedure:

-

Thaw a single-use aliquot of the L-Thyroxine stock solution at room temperature.

-

Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration.

-

Important: To avoid precipitation, do not add the concentrated DMSO stock directly to a large volume of aqueous medium. It is recommended to perform an intermediate dilution in a smaller volume of medium first.

-

-

Gently mix the final working solution by swirling or gentle pipetting.

-

Use the freshly prepared working solution immediately for your cell culture experiments. Do not store the diluted working solution.[12]

Typical Working Concentrations: The optimal working concentration of L-Thyroxine can vary depending on the cell type and the specific experimental goals. A typical range for in vitro studies is between 5 and 50 ng/mL.[2][13] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Signaling Pathways and Experimental Workflows

L-Thyroxine Signaling Pathways

L-Thyroxine can initiate cellular responses through two main pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that triggers rapid, non-transcriptional events.

References

- 1. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 2. L-甲状腺氨酸 钠盐 五水合物 γ-irradiated, powder, BioXtra, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 3. KEGG PATHWAY: Thyroid hormone signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. KEGG PATHWAY: hsa04919 [genome.jp]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. digicollections.net [digicollections.net]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pharmtech.com [pharmtech.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes & Protocols: Calculating L-Thyroxine Sodium Dosage for Mouse Studies

Introduction

L-thyroxine (T4), the synthetic form of the thyroid hormone thyroxine, is a critical tool in preclinical research for modeling thyroid-related pathologies.[1] Its administration allows for the induction of hyperthyroidism or for hormone replacement in chemically-induced hypothyroid states.[2][3] Accurate dosage calculation is paramount for achieving reproducible and clinically relevant results, as the metabolic and physiological responses in mice are highly dose-dependent. These application notes provide comprehensive protocols and dosage guidelines for researchers utilizing L-thyroxine in mouse models.

Key Considerations for Dosage Calculation

Several factors must be considered to determine the appropriate L-thyroxine dosage for a mouse study:

-

Research Objective: The primary goal dictates the dosage strategy. Inducing hyperthyroidism requires supraphysiological doses, while replacement therapy in hypothyroid mice aims to restore euthyroid levels.

-

Route of Administration: The chosen route significantly impacts bioavailability, onset, and precision of dosing. Common methods include intraperitoneal (IP) injection and oral administration via drinking water.[1] IP injections offer precise dosing and rapid onset, whereas administration in drinking water is less invasive and suitable for chronic studies.[1]

-

Mouse Strain, Age, and Sex: Different mouse strains can exhibit varied metabolic responses to L-thyroxine. Age is also a critical factor, as metabolic rates change throughout the lifespan.[2] Both male and female mice have been used in studies, and sex-specific differences should be considered.[2]

-

Pharmacokinetics: L-thyroxine acts as a prohormone, being converted to the more active triiodothyronine (T3) in peripheral tissues.[4][5] It has a long half-life of approximately 7 days in humans, which allows for stable hormone levels with consistent dosing.[4][6] While specific pharmacokinetic data in mice is less defined, the principle of maintaining stable circulating levels is crucial.

Data Presentation: L-Thyroxine Dosage Guidelines

The following tables summarize common dosage ranges for L-thyroxine in mice based on the research objective and administration route.

Table 1: L-Thyroxine Dosages for Inducing Hyperthyroidism in Mice

| Administration Route | Dosage Range | Mouse Strain | Duration | Notes |

| Intraperitoneal (IP) Injection | 50-200 µg/kg/day[7] | Wistar Rats | 21 days | Allows for precise dosing and is suitable for shorter-term studies.[7] |

| Intraperitoneal (IP) Injection | 1 µg/g (1000 µg/kg) body weight | C57BL/6NTac | 6 weeks | Injections should not be more than 48 hours apart to avoid transient hypothyroidism.[8][9] |

| Drinking Water | 2-20 µg/mL | C57BL/6J | 2-8 weeks | A non-invasive method for chronic studies.[2][7] Lower doses (2-4 µg/mL) may not consistently raise T4 levels, while 20 µg/mL produces a robust increase.[2] |

Table 2: L-Thyroxine Dosages for Replacement Therapy in Hypothyroid Mice

| Administration Route | Dosage Range | Mouse Strain | Duration | Notes |

| Intraperitoneal (IP) Injection | 1.6 µg/kg/day | CD-1 (aged) | 3 months | This low dose was shown to improve learning and memory in aged mice.[10] |

| Drinking Water | 25 ng/mL (0.025 µg/mL) | NOD.H-2h4 | 4-10 weeks | Used to normalize serum T4 levels in a model of autoimmune hypothyroidism.[11] |

Experimental Protocols

Protocol 1: Preparation of L-Thyroxine Stock and Working Solutions

L-thyroxine sodium is poorly soluble in water. The following protocol facilitates its dissolution for consistent administration.

Materials:

-

L-Thyroxine sodium salt

-

Sodium Hydroxide (NaOH) solution (e.g., 4 mM)

-

Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Sterile, light-protected storage tubes

Procedure for IP Injection Stock (e.g., 1 mg/mL):

-

To aid solubility, first dissolve L-Thyroxine in a minimal volume of a solution containing 0.1% BSA and 4 mM NaOH.[1]

-

Once dissolved, dilute the stock solution to the final desired concentration (e.g., 0.1 µg/µL) using sterile PBS.[1]

-

Store the stock solution refrigerated and protected from light.[1] Prepare fresh working dilutions daily.

Procedure for Drinking Water Solution (e.g., 20 µg/mL):

-

Prepare a 50X stock solution of L-thyroxine in a vehicle of 0.1% BSA and 4 mM NaOH.[2]

-

Store the stock solution refrigerated and in the dark.[2]

-

Dilute the stock solution 1:50 into the drinking water weekly to achieve the final concentration of 20 µg/mL.[1][2]

-

Replace the medicated water with a freshly prepared solution at least once or twice a week to prevent degradation.[1][7]

Protocol 2: Induction of Hypothyroidism for Replacement Studies

To study the effects of L-thyroxine as a replacement therapy, a hypothyroid state must first be induced.

Materials:

-

Methimazole (MMI) or Propylthiouracil (PTU)

-

Drinking water

-

Low-iodine chow (if using PTU)

Procedure:

-

To induce hypothyroidism, administer MMI in the drinking water (e.g., 0.02% w/v) and/or provide a commercially available low-iodine chow containing PTU (e.g., 0.15% w/w).[2]

-

Continue this treatment for a minimum of two months to ensure a stable and reproducible hypothyroid state, as confirmed by serum T4 analysis.[2][12]

-

Once hypothyroidism is confirmed (serum T4 <3 µg/dL), the antithyroid agents can be withdrawn and L-thyroxine replacement therapy can begin.[11]

Protocol 3: Administration of L-Thyroxine via Intraperitoneal (IP) Injection

This method is ideal for precise, weight-based dosing.

Procedure:

-

Calculate the required dose based on the animal's most recent body weight (e.g., in µg/kg).

-

Prepare the L-thyroxine working solution as described in Protocol 1.

-

Administer the calculated volume via IP injection using a 25-27 gauge needle.[7]

-

Administer injections once daily or every 48 hours to maintain stable hormone levels.[1]

-

The control group should receive an equivalent volume of the vehicle solution (e.g., sterile saline or PBS).[7]

Protocol 4: Administration of L-Thyroxine via Drinking Water

This method is less invasive and suitable for long-term studies.

Procedure:

-

Prepare the L-thyroxine-containing drinking water as described in Protocol 1.

-

Provide the medicated water to the experimental group ad libitum.[7]

-

The control group should receive drinking water containing the vehicle alone.[1]

-

Measure daily water consumption to estimate the average daily dose ingested per animal.[7]

-

Replace the medicated water at least every 2-3 days to ensure stability.[7]

Monitoring and Endpoint Analysis

Confirming the induced thyroid state is crucial for data interpretation.

-

Serum Hormone Analysis: Collect blood samples at baseline and specified time points. Measure serum levels of T4, T3, and Thyroid-Stimulating Hormone (TSH) using ELISA or other immunoassays. In a hyperthyroid state, T4 levels should be elevated and TSH suppressed.[7]

-

Physiological Monitoring: Regularly record body weight and food/water intake.[7] Observe for clinical signs of hyperthyroidism (e.g., hyperactivity, altered coat appearance) or hypothyroidism (e.g., lethargy).[7]

-

Organ Analysis: At the study endpoint, changes in heart weight (cardiac hypertrophy) are a common indicator of a chronic hyperthyroid state.[1]

Visualizations

Caption: General experimental workflow for mouse studies involving L-thyroxine.

Caption: Negative feedback loop of the HPT axis with exogenous L-thyroxine.

Caption: Decision logic for selecting an L-thyroxine administration protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacodynamic and Therapeutic Actions of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Weight-based Levothyroxine Dose Calculator for Hypothyroidism in Adults [mdcalc.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Insight Into Mouse Models of Hyperthyroidism [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The synthetic thyroid hormone, levothyroxine, protects cholinergic neurons in the hippocampus of naturally aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new murine model of early onset autoimmune thyroid disease/hypothyroidism and autoimmune exocrinopathy of the salivary gland - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for L-thyroxine Induced Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-thyroxine (T4), the prohormone of the biologically active thyroid hormone triiodothyronine (T3), is a central regulator of metabolism, growth, and development.[1][2] Administering supraphysiological doses of L-thyroxine in preclinical models is a standard method to induce a hypermetabolic or thyrotoxic state, which is invaluable for studying metabolic disorders, cardiovascular diseases like cardiac hypertrophy, and for evaluating the efficacy of novel therapeutic agents.[3][4] Thyroid hormones primarily exert their effects by binding to nuclear thyroid hormone receptors (TRα and TRβ), which in turn regulate the transcription of target genes involved in numerous metabolic pathways.[5][6] This document provides detailed experimental workflows, protocols, and data presentation guidelines for conducting L-thyroxine induced metabolic studies in rodent models.

Part 1: Induction of a Hypermetabolic State with L-thyroxine

A stable hypermetabolic state can be induced in rodents, typically mice, using L-thyroxine. The choice of administration route depends on the desired speed of onset and dosage precision.[7] Both intraperitoneal injection and oral administration are reliable methods for inducing chronic hyperthyroidism.[8][9]

Protocol 1: L-thyroxine Administration via Intraperitoneal (IP) Injection

This method allows for precise dosing and induces a more rapid and severe hyperthyroid state.[7] However, it requires repeated handling, which can be a stressor for the animals.[7] To maintain stable organ thyrotoxicosis, injection intervals should not exceed 48 hours.[8][9]

Materials:

-

L-thyroxine sodium salt

-

Bovine Serum Albumin (BSA)

-

Sodium Hydroxide (NaOH)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile syringes and needles

Procedure:

-

Preparation of L-thyroxine Stock Solution (e.g., 1 mg/mL):

-

Preparation of Dosing Solution:

-

On the day of injection, dilute the stock solution in sterile PBS to the final desired concentration. A typical dosage is 1 µg/g of body weight.[7]

-

-

Administration:

-

Administer the calculated volume via intraperitoneal injection every 24-48 hours.[8]

-

The control group should receive an equivalent volume of the vehicle solution (e.g., PBS with 0.1% BSA and 4 mM NaOH).

-

-

Duration:

-

Continue treatment for 6 to 7 weeks to establish a chronic hyperthyroid model affecting target organs like the heart and liver.[8]

-

Protocol 2: L-thyroxine Administration via Drinking Water

This non-invasive method is less stressful for the animals and provides continuous exposure to the hormone.[7] However, dosage is less precise as it depends on individual water consumption.[7]

Materials:

-

L-thyroxine sodium salt

-

Bovine Serum Albumin (BSA)

-

Sodium Hydroxide (NaOH)

-

Drinking water bottles

Procedure:

-

Preparation of Medicated Water:

-

Prepare a stock solution of L-thyroxine as described in Protocol 1.[7]

-

Dilute the stock solution into the drinking water to a final concentration of 2 to 20 µg/mL.[7] A concentration of 20 µg/mL has been shown to be effective.[10]

-

The control group should receive drinking water containing the same concentration of the vehicle.[7]

-

-

Administration:

-

Provide the medicated water ad libitum.

-

Replace the medicated water with a freshly prepared solution at least once a week, protecting it from light.[7]

-

-

Duration:

Data Presentation: L-thyroxine Administration Protocols

| Parameter | Intraperitoneal (IP) Injection | Oral Administration (in Drinking Water) |

| Dosage | 1 µg/g body weight[7] | 2 - 20 µg/mL[7] |

| Frequency | Every 24-48 hours[8] | Continuous[7] |

| Duration | 6-7 weeks for chronic models[8] | 2 weeks for initial effect; 4+ weeks for chronic models[7] |

| Pros | Precise dosing, rapid onset, induces severe hyperthyroidism[7] | Non-invasive, less stress, continuous exposure[7] |

| Cons | Stress from handling, potential for fluctuating hormone levels[7] | Imprecise dosing (depends on water intake), slower onset[7] |

Data Presentation: Expected Physiological Changes in Hyperthyroid Mice

| Parameter | Expected Change | Rationale |

| Body Weight | Decrease or reduced gain | Increased metabolic rate and energy expenditure.[1][11] |

| Heart Rate | Increase (Tachycardia) | Direct and indirect effects of thyroid hormone on the heart.[3][7] |

| Heart Weight / LV Mass | Increase (Cardiac Hypertrophy) | Direct trophic effect of thyroid hormone on the myocardium.[3][12] |

| Serum T4/T3 | Increase | Supraphysiological administration of L-thyroxine.[8][10] |

| Serum TSH | Decrease | Negative feedback on the pituitary gland.[1] |

| Food/Water Intake | Increase | Compensatory response to hypermetabolism.[4] |

| Physical Activity | Increase / Hyperactivity | Systemic effect of elevated thyroid hormones.[4] |

Part 2: Core Metabolic Phenotyping Protocols

Following the induction of hyperthyroidism, a series of metabolic tests should be performed to quantify the phenotype.

Experimental Workflow Diagram

Caption: A typical experimental workflow for L-thyroxine induced metabolic studies in rodents.

Protocol 3: Indirect Calorimetry for Energy Expenditure

Metabolic cages are used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity to assess energy expenditure.[13][14]

Procedure:

-

Acclimatization: Acclimate mice to the metabolic chambers for at least 24 hours before data collection begins.

-

Data Collection:

-

Data Analysis:

-

Respiratory Exchange Ratio (RER): Calculate as VCO2 / VO2. An RER value approaching 1.0 indicates carbohydrate oxidation, while a value near 0.7 suggests fat oxidation.[14]

-

Energy Expenditure (EE): Calculate using the Weir equation or other derived formulas based on VO2 and VCO2.[15]

-

Analyze data for the entire 24-hour period, as well as for separate light and dark cycles.

-

Protocol 4: Glucose Tolerance Test (GTT)

GTT assesses the ability of the animal to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism, which can be altered by thyroid state.[16][17]

Procedure:

-

Fasting: Fast the mice for 6 hours with free access to water.

-

Baseline Glucose: Collect a blood sample from the tail vein to measure baseline blood glucose (t=0).

-

Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or IP injection.[16]

-

Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16]

-

Data Analysis:

-

Plot blood glucose concentration against time.

-

Calculate the area under the curve (AUC) to quantify glucose clearance. A higher AUC in L-thyroxine treated animals may indicate impaired glucose tolerance.

-

Protocol 5: Serum Lipid Profile Analysis

Hyperthyroidism is known to alter lipid metabolism, often leading to reduced cholesterol levels.[1][18]

Procedure:

-

Blood Collection: At the end of the study, collect terminal blood via cardiac puncture from anesthetized, fasted animals.

-

Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.

-

Analysis:

-

Use commercially available enzymatic assay kits to measure serum levels of:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

Low-density lipoprotein (LDL-C)

-

High-density lipoprotein (HDL-C)

-

-

Compare the lipid profiles of L-thyroxine treated animals to the control group.

-

Data Presentation: Key Metabolic Parameters

| Parameter | Assay | Expected Outcome in L-T4 Treated Animals |

| Energy Expenditure | Indirect Calorimetry | Increased[1] |

| RER | Indirect Calorimetry | Decreased (shift towards fat oxidation) |

| Glucose Tolerance | Glucose Tolerance Test | Potentially impaired |

| Insulin Resistance | HOMA-IR Calculation | Potentially increased[17] |

| Total Cholesterol | Serum Analysis | Decreased[1] |

| Triglycerides | Serum Analysis | Decreased[19] |

| Body Fat Mass | NMR/DEXA | Decreased |

Part 3: Advanced Metabolic & Molecular Analysis

To delve deeper into the mechanisms of L-thyroxine action, molecular analyses can be performed on collected tissues.

-

Gene Expression Analysis: Tissues such as the liver, heart, brown adipose tissue (BAT), and white adipose tissue (WAT) are key targets of thyroid hormone.[8][20] RNA can be extracted from these tissues to perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of thyroid hormone-responsive genes (e.g., genes involved in lipogenesis, lipolysis, thermogenesis, and gluconeogenesis).[1][20][21]

-

Metabolomic Profiling: Untargeted metabolomic analysis of serum or tissue samples using techniques like LC/MS can identify specific metabolites and metabolic pathways that are significantly altered by L-thyroxine treatment, offering novel biomarkers and insights into the metabolic state.[19][22][23]

Visualizing Key Signaling Pathways

Thyroid Hormone Genomic Signaling Pathway

Caption: Genomic signaling pathway of thyroid hormone in a target cell.

L-thyroxine Action on Metabolic Pathways

Caption: Overview of L-thyroxine's effect on key metabolic organs and pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Thyroid hormone regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of thyroid hormone perturbations in adult mice: Brain weight and blood vessel changes, gene expression variation, and neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of thyroxin therapy on different analytes related to obesity and inflammation in dogs with hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiac hypertrophy as a result of long-term thyroxine therapy and thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 14. bitesizebio.com [bitesizebio.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Changes in glucose‐lipid metabolism, insulin resistance, and inflammatory factors in patients with autoimmune thyroid disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. etj.bioscientifica.com [etj.bioscientifica.com]

- 20. Multi-tissue gene-expression analysis in a mouse model of thyroid hormone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Untargeted metabolomic profiling of serum in dogs with hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Measuring T3 and T4 Levels Following L-Thyroxine Administration

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Levothyroxine (L-T4), a synthetic form of thyroxine, is the standard treatment for hypothyroidism. Monitoring its therapeutic efficacy and ensuring patient safety necessitates accurate and reliable measurement of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), along with Thyroid-Stimulating Hormone (TSH). L-T4 is a prohormone that is converted in peripheral tissues to the more biologically active T3.[1][2] Therefore, assessing the levels of both T4 and T3 provides a comprehensive view of thyroid hormone status in response to treatment.

These application notes provide a detailed overview of the predominant techniques used to measure T3 and T4 levels, offering insights into their principles, protocols, and data interpretation. The goal is to equip researchers and drug development professionals with the necessary information to select appropriate methods and conduct accurate assessments of thyroid function following L-thyroxine administration.

Background: The Hypothalamic-Pituitary-Thyroid (HPT) Axis

The regulation of thyroid hormone production is governed by a negative feedback loop involving the hypothalamus, pituitary gland, and thyroid gland.[1][3]

-

The hypothalamus secretes Thyrotropin-Releasing Hormone (TRH).[4]

-

TRH stimulates the anterior pituitary to release Thyroid-Stimulating Hormone (TSH).[4][5]

-

TSH acts on the thyroid gland, prompting the synthesis and release of T4 and, to a lesser extent, T3.[4][6]

-

Elevated levels of T4 and T3 in the bloodstream inhibit the secretion of TRH and TSH, thus maintaining hormonal balance.[7]

In patients treated with L-thyroxine for hypothyroidism, the goal is to administer a dose that normalizes TSH levels and alleviates symptoms.[8][9] Monitoring TSH is crucial, as it is the most sensitive marker for assessing the adequacy of replacement therapy in primary hypothyroidism.[8][10][11] However, measuring free T4 (fT4) and, in some cases, free T3 (fT3) is also important, particularly when symptoms persist despite a normal TSH.[12]

Measurement Techniques

The two primary methodologies for quantifying T3 and T4 levels are immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassays

Immunoassays are the most common methods used in clinical laboratories due to their high throughput and automation capabilities.[13] They rely on the specific binding of antibodies to the target hormone. Both total and free hormone levels can be measured.

-

Principle:

-

Competitive Immunoassays (for Total T4/T3): A known amount of labeled hormone (e.g., enzyme-linked) competes with the patient's hormone for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the hormone in the sample.[14]

-

Immunometric (Sandwich) Assays: These are typically used for larger molecules like TSH but principles are adapted for free hormone measurements.

-

Free T4/T3 Immunoassays: These are more complex and aim to measure the fraction of hormone not bound to transport proteins (approximately 0.03% of T4 and 0.3% of T3).[13] Methods include one-step and two-step approaches that attempt to minimize disturbance of the binding equilibrium.[13]

-

-

Common Platforms:

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Chemiluminescence Immunoassay (CLIA)

-

Radioimmunoassay (RIA)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for hormone measurement due to its high specificity and accuracy.[13][15] It is less susceptible to the interferences that can affect immunoassays.[16]

-

Principle: LC-MS/MS physically separates the hormone of interest from other sample components via liquid chromatography. The separated hormone is then ionized and identified based on its unique mass-to-charge ratio by a mass spectrometer. This allows for precise quantification.[15]

-

Advantages:

Comparative Overview of Measurement Techniques

The choice of method depends on the specific requirements of the study, including the need for high accuracy, sample throughput, and cost considerations.

| Feature | Immunoassays | LC-MS/MS |

| Principle | Antigen-antibody binding | Physical separation and mass-to-charge ratio detection |

| Specificity | Moderate to High; susceptible to interferences (e.g., biotin, heterophilic antibodies).[3][18] | Very High; considered the reference method.[13][15] |

| Sensitivity | Good; modern assays have high functional sensitivity.[18] | Excellent; pg/mL detection limits are achievable.[17] |

| Throughput | High; well-suited for automation and large sample batches. | Lower; sample preparation is more intensive. |

| Cost per Sample | Generally lower. | Higher due to equipment and expertise requirements. |

| Primary Use | Routine clinical diagnostics and monitoring.[13] | Reference testing, research, and cases with suspected immunoassay interference.[19][20] |

Experimental Protocols

Protocol 1: General Sample Collection and Handling

Proper sample handling is critical for accurate results, regardless of the measurement technique.

-

Patient Preparation: For routine monitoring, fasting is generally not required.[21] However, patients taking biotin supplements should discontinue them for at least 2 days before blood collection, as high doses can interfere with many immunoassays.[2]

-

Timing of Blood Draw:

-

For patients on L-T4 only: The timing of the blood draw relative to the last dose is not critical for TSH, but fT4 levels can peak about 2 hours after ingestion.[22] For consistency, a standardized time (e.g., before the morning dose) is recommended.

-

For patients on T3-containing medication: TSH can be falsely suppressed for up to 5 hours after taking a T3-containing medication. It is recommended to wait at least 13 hours post-dose for an accurate TSH reading.[22]

-

-

Specimen Collection:

-

Collect whole blood in a serum separator tube (SST).

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.

-

-

Storage:

Protocol 2: T4/T3 Measurement by Competitive ELISA (Illustrative Protocol)

This protocol provides a general workflow. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.

-

Reagent Preparation: Bring all reagents, controls, and samples to room temperature.

-

Standard Curve Preparation: Prepare a serial dilution of the T4 or T3 standard provided in the kit to create a standard curve (e.g., ranging from 0 to 25 µg/dL for T4).

-

Assay Procedure:

-

Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the antibody-coated microplate.

-

Add 100 µL of the enzyme-T4 (or T3) conjugate to each well.

-

Incubate for 60 minutes at room temperature on a microplate shaker.

-

Wash the plate 3-5 times with the provided wash buffer to remove unbound components.

-

Add 100 µL of the substrate solution (e.g., TMB) to each well.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of T4 or T3 in the patient samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.

Protocol 3: T4/T3 Measurement by LC-MS/MS (Illustrative Protocol)

This protocol outlines the key steps. Specific parameters (e.g., columns, mobile phases, voltages) must be optimized for the instrument used.

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of serum, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., isotopically labeled T4 and T3).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):

-

Transfer the supernatant to an SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the hormones with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

-

LC Separation:

-

Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate T4 and T3 from other components.

-

-

MS/MS Detection:

-

The eluent from the LC column is directed to the mass spectrometer source (e.g., electrospray ionization - ESI).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for T4, T3, and their respective internal standards.

-

-

Data Analysis:

-